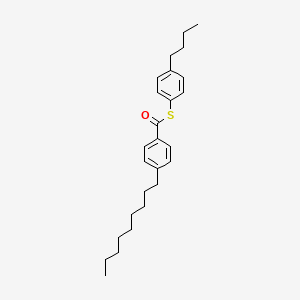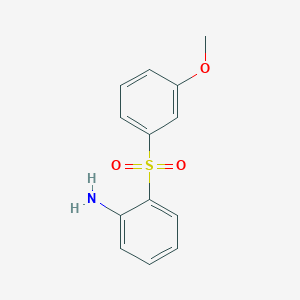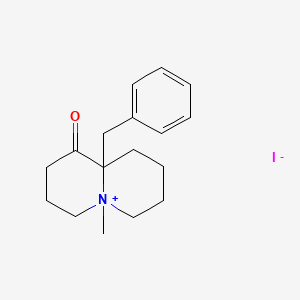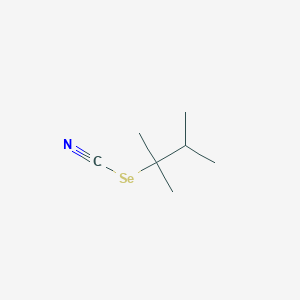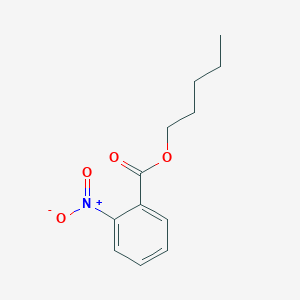
Benzoic acid, 2-nitro-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-nitro-, pentyl ester is an organic compound with the molecular formula C12H15NO4 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group, and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-nitro-, pentyl ester typically involves the esterification of 2-nitrobenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
2-Nitrobenzoic acid+PentanolH2SO4Benzoic acid, 2-nitro-, pentyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Benzoic acid, 2-nitro-, pentyl ester can undergo hydrolysis in the presence of an acid or base to yield 2-nitrobenzoic acid and pentanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Nitrobenzoic acid and pentanol.
Reduction: 2-Aminobenzoic acid, pentyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-nitro-, pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of benzoic acid, 2-nitro-, pentyl ester involves its interaction with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis to release the active 2-nitrobenzoic acid, which can then interact with cellular components. The nitro group can be reduced to an amino group, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, pentyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid, methyl ester: Has a shorter alkyl chain, affecting its solubility and reactivity.
Salicylic acid, pentyl ester: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties.
Properties
CAS No. |
61580-22-1 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
pentyl 2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-6-9-17-12(14)10-7-4-5-8-11(10)13(15)16/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI Key |
JPFMEYIYXROBDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


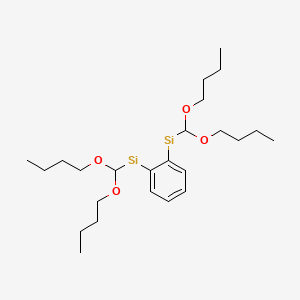
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
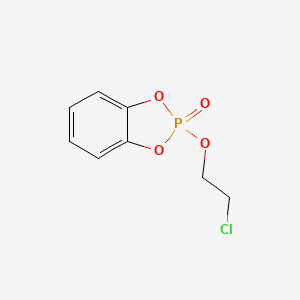
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
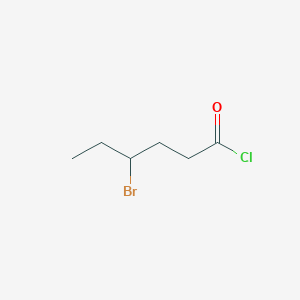
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)


